Tau Peptide (277-291): A Core Nucleating Sequence in Tau Aggregation and Neurodegeneration
Tau Peptide (277-291): A Core Nucleating Sequence in Tau Aggregation and Neurodegeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. A key event in these diseases is the aggregation of Tau protein into insoluble neurofibrillary tangles (NFTs) within neurons. Specific regions of the Tau protein are more prone to aggregation than others, and short peptide fragments can often recapitulate the aggregation behavior of the full-length protein. The Tau peptide fragment spanning amino acid residues 277-291, with the sequence Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys (IINKKLDLSNVQSKC), is of significant interest to the research community. Located within the second microtubule-binding repeat (R2), this sequence is part of a critical region for initiating Tau aggregation.[1][2] This technical guide provides a comprehensive overview of the sequence, properties, and experimental methodologies related to Tau Peptide (277-291), serving as a vital resource for researchers in the field of neurodegenerative disease and drug discovery.
Physicochemical Properties
The Tau Peptide (277-291) is a 15-amino acid sequence derived from the human Tau protein. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys | [1] |
| One-Letter Code | IINKKLDLSNVQSKC | [1] |
| Molecular Formula | C73H131N21O23S | MedChemExpress |
| Molecular Weight | 1703.04 Da | MedChemExpress |
| Isoelectric Point (pI) | 9.75 (Predicted) | N/A |
| Solubility | Limited in aqueous solutions at neutral pH; soluble in organic solvents like DMSO. For in vitro assays, stock solutions are typically prepared in DMSO. | [3] |
Role in Tau Aggregation
The region encompassing residues 277-291 is integral to the nucleation of Tau aggregation. This process is thought to follow a nucleation-dependent polymerization model, where monomeric Tau or Tau fragments misfold and form oligomeric seeds. These seeds then template the conversion of more monomers into larger, insoluble fibrils. The hexapeptide motif 275VQIINK280, which immediately precedes the 277-291 sequence, is a well-established core of Tau aggregation.[4] While direct quantitative data on the aggregation kinetics of the 277-291 peptide alone is limited in the literature, studies on larger Tau fragments containing this sequence demonstrate its high propensity to form β-sheet structures, a hallmark of amyloid fibrils.[5]
The aggregation of Tau is influenced by several factors, including post-translational modifications (hyperphosphorylation, acetylation), the presence of cofactors like heparin and RNA, and the local cellular environment.[6] The 277-291 peptide, as part of the microtubule-binding domain, is a target for modifications that can modulate its aggregation propensity.
Cellular Toxicity
The aggregation of Tau is closely linked to neurotoxicity. While large, insoluble neurofibrillary tangles were initially thought to be the primary toxic species, a growing body of evidence suggests that smaller, soluble oligomeric forms of Tau are the most potent inducers of neuronal dysfunction and death.[7] These oligomers can disrupt cellular processes, including mitochondrial function and synaptic transmission.[8]
Studies on related Tau peptides, such as the cell-permeable (306)VQIVYK(311) fragment, have demonstrated that their ability to aggregate is essential for their neurotoxic effects.[8] Peptides with mutations that prevent aggregation are non-toxic. Given that the 277-291 region is a key nucleating sequence, it is highly probable that oligomers formed from this peptide would also exhibit significant cellular toxicity.
Experimental Protocols
In Vitro Aggregation Assay for Tau Peptides
This protocol is adapted from established methods for full-length Tau and larger fragments and is suitable for studying the aggregation of Tau Peptide (277-291).[5][9]
Materials:
-
Tau Peptide (277-291)
-
Dimethyl sulfoxide (B87167) (DMSO)
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Aggregation Buffer: 50 mM phosphate (B84403) buffer, pH 7.4
-
Heparin sodium salt (from porcine intestinal mucosa)
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Thioflavin T (ThT)
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96-well black, clear-bottom microplates
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Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Tau Peptide (277-291) in DMSO to a final concentration of 1-5 mM.
-
Prepare a 10 mg/mL stock solution of heparin in deionized water.
-
Prepare a 500 µM stock solution of ThT in deionized water and filter through a 0.22 µm filter.
-
-
Aggregation Reaction Setup:
-
In a 96-well plate, combine the following in order:
-
Aggregation Buffer
-
Tau Peptide (277-291) to a final concentration of 10-50 µM.
-
Thioflavin T to a final concentration of 10 µM.
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Heparin to a final concentration that is a fraction of the peptide concentration (e.g., a 1:4 molar ratio of heparin to peptide).
-
-
The final volume in each well should be 100-200 µL.
-
Include control wells with the peptide alone, heparin alone, and ThT alone.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the sample wells.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The lag time, elongation rate, and plateau phase can be determined from these curves.
-
Cell Viability Assay for Tau Peptide Toxicity
This protocol can be used to assess the cytotoxicity of Tau Peptide (277-291) on neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
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Cell culture medium and supplements
-
Tau Peptide (277-291)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
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96-well cell culture plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare different concentrations of Tau Peptide (277-291) in cell culture medium. It may be necessary to pre-aggregate the peptide by incubating it under aggregation-promoting conditions before adding it to the cells.
-
Remove the old medium from the cells and add the medium containing the Tau peptide.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the cells with the peptide for 24-48 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the peptide concentration to determine the dose-dependent toxicity.
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Signaling Pathways and Logical Relationships
The aggregation of Tau is intricately linked to various cellular signaling pathways. Hyperphosphorylation of Tau by kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) is a key event that promotes its dissociation from microtubules and subsequent aggregation.[10][11] Conversely, phosphatases like Protein Phosphatase 2A (PP2A) counteract this process.[11] The aggregation of Tau can also trigger neuroinflammatory responses, involving pathways such as NF-κB.[12]
Below are Graphviz diagrams illustrating these relationships.
Caption: A simplified workflow of Tau aggregation initiated by inducers.
Caption: The cycle of Tau phosphorylation and its role in aggregation.
Caption: A logical workflow for assessing the cellular toxicity of Tau Peptide (277-291).
Conclusion
The Tau Peptide (277-291) represents a critical region within the Tau protein that is instrumental in the initiation of pathological aggregation. Understanding the biophysical and biochemical properties of this peptide, as well as its toxic effects on neuronal cells, is paramount for the development of therapeutic strategies aimed at preventing or reversing Tau pathology. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of tauopathies and discovering novel treatments for these devastating neurodegenerative diseases. Further investigation into the specific aggregation kinetics and toxic mechanisms of this peptide will undoubtedly provide valuable insights into the early stages of Tau-related neurodegeneration.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Structural Polymorphism of 441-Residue Tau at Single Residue Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 7. Tau aggregation and toxicity in tauopathic neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuron-selective toxicity of tau peptide in a cell culture model of neurodegenerative tauopathy: essential role for aggregation in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proliferation of Tau 304–380 Fragment Aggregates through Autocatalytic Secondary Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting the Undetectable: Advances in Methods for Identifying Small Tau Aggregates in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways and posttranslational modifications of tau in Alzheimer’s disease: the humanization of yeast cells [microbialcell.com]
- 12. benchchem.com [benchchem.com]
